Product packaging for L-Threose(Cat. No.:CAS No. 95-44-3)

L-Threose

Cat. No.: B119610
CAS No.: 95-44-3
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-IMJSIDKUSA-N
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Description

L-Threose (CAS 95-44-3) is a four-carbon aldose monosaccharide (molecular formula C₄H₈O₄) that serves as the fundamental sugar backbone for α-L-threose nucleic acid (TNA), a prominent artificial genetic polymer . As a member of the xeno-nucleic acid (XNA) family, TNA is characterized by its chemical simplicity and has attracted significant interest in synthetic biology and biomedical research due to its potential role as an RNA precursor . TNA oligonucleotides built from this compound units exhibit exceptional properties, including high biostability, biocompatibility, and strong, specific binding affinity for complementary RNA and DNA strands . These characteristics make TNA a valuable biomaterial for developing advanced research tools and therapeutic candidates, such as highly stable aptamers, catalysts, and antisense oligonucleotides for regulating gene expression in living cells . A key research advantage of TNA is its profound resistance to enzymatic degradation by nucleases found in biological environments like fetal bovine serum and human serum, as well as enhanced resilience to acid-mediated depurination compared to natural DNA and RNA, which improves its suitability for various application environments . This compound is supplied as a high-purity compound for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B119610 L-Threose CAS No. 95-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTBSYETUWUMLBZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID40915184, DTXSID601017426
Record name L-Threose
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Record name (+/-)-Threose
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-44-3, 29884-64-8
Record name L-Threose
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Record name L-Threose
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Record name (+/-)-Threose
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Record name L-(+)-threose
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Record name THREOSE, L-
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Ii. Stereochemical and Structural Aspects of L Threose

Elucidation of L-Threose Stereoisomerism

This compound is characterized by its specific spatial arrangement of atoms, which gives rise to its stereoisomeric properties.

The D/L nomenclature system is a convention used for carbohydrates, relating their configuration to that of glyceraldehyde. For aldoses like this compound, the D or L designation is determined by the configuration of the chiral center farthest from the aldehyde group, which is the highest-numbered chiral carbon (C3 in the case of threose and erythrose) echemi.comcazypedia.orgmsu.edu. If the hydroxyl group on this carbon is on the left in a Fischer projection, the sugar is designated as L echemi.comcazypedia.orgnowgonggirlscollege.co.in.

This compound belongs to the L-series because the hydroxyl group on its C3 chiral center is positioned to the left in its Fischer projection echemi.comvaia.com. This relationship is rooted in the stereocenter established by L-glyceraldehyde, where the hydroxyl group on its sole chiral carbon is also on the left masterorganicchemistry.comcsbsju.edu.

This compound possesses two chiral centers, specifically at carbon atoms C2 and C3 quora.comlibretexts.org. In the systematic IUPAC nomenclature, this compound is designated as (2S,3R)-2,3,4-trihydroxybutanal wikipedia.org. This indicates that the configuration at the second carbon (C2) is (S) and at the third carbon (C3) is (R) lumenlearning.comlibretexts.orgvedantu.com. Conversely, its enantiomer, D-Threose, has the (2R,3S) configuration wikipedia.org.

Table 1: Chiral Center Configurations of Threose Enantiomers

CompoundC2 ConfigurationC3 ConfigurationSystematic Name
This compound(S)(R)(2S,3R)-2,3,4-trihydroxybutanal wikipedia.org
D-Threose(R)(S)(2R,3S)-2,3,4-trihydroxybutanal wikipedia.org

This compound and L-Erythrose are diastereomers vaia.compearson.comlibretexts.org. Diastereomers are stereoisomers that are not mirror images of each other lumenlearning.compearson.comlibretexts.orglibretexts.org. This relationship arises because this compound and L-Erythrose differ in the configuration of at least one, but not all, of their chiral centers vaia.comlumenlearning.compearson.comlibretexts.org. Specifically, while both are aldotetroses with two chiral centers, they differ in the configuration at C2 vaia.comquora.com. In L-Erythrose, both C2 and C3 typically have the (S) configuration, whereas in this compound, C2 is (S) and C3 is (R) lumenlearning.comlibretexts.orgvedantu.comcaymanchem.com. This difference in configuration at one chiral center makes them diastereomers, resulting in distinct physical properties libretexts.orglibretexts.orglibretexts.org.

Table 2: Stereochemical Relationship between this compound and L-Erythrose

CompoundRelationship to each otherC2 ConfigurationC3 Configuration
This compoundDiastereomer of L-Erythrose vaia.compearson.comlibretexts.org(S) lumenlearning.comlibretexts.org(R) lumenlearning.comlibretexts.org
L-ErythroseDiastereomer of this compound vaia.compearson.comlibretexts.org(S) lumenlearning.comlibretexts.org(S) lumenlearning.comlibretexts.org

Conformational Analysis of this compound in Solution

The conformational behavior of this compound in solution is crucial for understanding its chemical and biological roles.

Like other monosaccharides, this compound can exist in solution as an equilibrium mixture of open-chain and cyclic forms, specifically furanose (five-membered ring) structures csbsju.edunih.gov. Computational studies, such as those using Density Functional Theory (DFT), have explored the potential energy surfaces to identify the most stable conformations nih.govresearchgate.netnih.govnih.gov. For both D-erythrose and D-threose, the α-furanose configuration has been indicated as the most stable in gas phase calculations nih.gov.

In the context of threose nucleic acid (TNA) building blocks, which incorporate the α-L-threofuranose moiety, conformational studies have identified multiple energy minima for the rotation about key bonds researchgate.netnih.govnih.gov. For instance, three energy minima (high-anti, anti, and syn) were found for the rotation about the C1'-N1 bond in threocytidine building blocks, with the high-anti orientation of the base relative to the sugar moiety being preferred researchgate.netnih.govresearchgate.net. The furanoid ring pucker in the global minima of compounds with hydroxyl groups at the 2' and 3' positions tends to adopt conformations resembling those found in B-type DNA helices researchgate.netnih.gov.

The orientation of hydroxyl groups in this compound plays a significant role in its reactivity and intramolecular interactions. Intramolecular hydrogen bonds are known to strongly influence the conformational preferences of sugar derivatives nih.govresearchgate.netrsc.orgoup.comuoa.gr. The presence and strength of these hydrogen bonds can dictate the stability of various conformers and, consequently, affect the accessibility of functional groups for chemical reactions.

Iii. Chemical Synthesis and Derivatization of L Threose

Methodologies for L-Threose Synthesis

The synthesis of this compound can be achieved through various routes, including enzymatic resolution, chemical transformations from other sugars, and highly stereoselective approaches.

Enzymatic Resolution Techniques

Enzymatic resolution offers a pathway for obtaining enantiomerically pure this compound. This technique involves the use of enzymes to selectively react with one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or converting it into a separable form. For instance, the enzymatic resolution of racemic threose is a known synthetic route fishersci.fi. While specific enzymes for this compound resolution are not detailed in all general discussions, enzymatic kinetic resolution (EKR) and lipase-catalyzed resolutions are well-established methods for achieving high enantioselectivity in the synthesis of chiral intermediates google.comnih.govhongene.com. These biocatalytic approaches are recognized for their efficiency and ability to produce enantiomerically pure molecules, often with excellent enantiomeric excess google.comnih.gov.

Chemical Synthesis Routes from Other Sugars

This compound can also be chemically synthesized from other readily available sugars. A notable historical method for constructing sugars, including tetroses like threose, is the Fischer synthesis. This involves a stepwise one-carbon homologation process, typically starting with cyanohydrin formation (addition of HCN to the aldehyde carbon of a sugar), followed by reduction and hydrolysis to form the aldehyde carbon of the new, extended sugar nih.gov. For example, glyceraldehyde can be converted into a mixture of tetrose sugars, which can then be separated into erythrose and threose nih.gov. This chain extension process, combined with diastereomer separation, allows for the controlled synthesis of this compound from simpler carbohydrate precursors nih.gov.

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in this compound chemistry due to its chiral nature. These approaches aim to produce this compound or its derivatives with a high degree of control over the resulting stereochemistry.

Significant advancements have been made in achieving high stereoselectivity, even at primary carbon positions, through deuteration studies. A prominent example is the chemical synthesis of this compound-4-d (4S), which has been achieved with virtually complete stereoselectivity wikipedia.orgnih.govctdbase.org. This synthesis involves a sequence of reactions, including the deuteride (B1239839) reduction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The resulting 1,5-anhydride-1-d is then converted into a 4-deoxy-6-aldehyde-hex-4-ene derivative, followed by ozonolysis, all without deuterium (B1214612) scrambling wikipedia.org. This process effectively interconverts C-4 and stereoselectively deuterated C-1 of the hexose (B10828440) to become C-1 and stereoselectively deuterated C-4 of the this compound molecule, respectively wikipedia.org. The high degree of stereoselectivity achieved in the initial deuteride reduction step is maintained throughout subsequent transformations wikipedia.org.

This compound is highly valued as a chiral building block in the synthesis of various complex molecules, particularly other biologically important L-sugars and related compounds fishersci.finih.govnih.gov. Its inherent stereochemistry provides a defined chiral scaffold for further elaboration. For instance, 4-O-benzyl-2,3-O-isopropylidene-L-threose has been utilized as a chiral building block for the stereoselective synthesis of biologically important L-sugars such as 2-deoxy-L-galactose, 3-amino-2,3-dideoxy-L-xylo-hexose, and L-diginose nih.gov. These syntheses often involve stereoselective additions, such as the addition of allylic Sn(IV) reagents to the threose derivative nih.gov. Furthermore, this compound imines have been employed in highly stereoselective additions for the synthesis of complex natural product derivatives, such as (2S,3R,4S)-Isonorstatine, starting from L-tartaric acid thermofisher.com.

Synthesis of this compound Derivatives for Research Applications

The derivatization of this compound is crucial for expanding its utility in various research applications, particularly in medicine and biotechnology fishersci.fi. A significant area of research involves the synthesis of Threose Nucleic Acid (TNA) and its constituent monomers.

TNA is a synthetic analog of DNA and RNA, characterized by a backbone composed of an unconventional four-carbon α-L-threose sugar, with phosphodiester linkages connecting at the 2′ and 3′ vicinal positions of the sugar ring nih.govgoogleapis.comctdbase.orgwikipedia.org. This unique backbone provides TNA with properties distinct from natural nucleic acids, such as enhanced nuclease resistance and acid stability ctdbase.orgwikipedia.orggoogle.combiosyn.com.

The synthesis of TNA oligonucleotides typically involves the preparation of TNA phosphoramidite (B1245037) monomers, which are then utilized in solid-phase synthesis methods using controlled pore glass nih.govwikipedia.orgnih.gov. Eschenmoser's procedure is a well-known synthetic route for TNA, involving glycosylation, debenzoylation, tritylation, and phosphitylation steps nih.gov. The preparation of dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers for adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T)/uracil (U) is a key step, often starting from commercially available L-ascorbic acid nih.gov.

A scalable synthesis protocol for TNA nucleosides has been developed, allowing for the production of multi-gram quantities that can be converted into nucleoside 2′-phosphoramidites or 3′-triphosphates for solid-phase and polymerase-mediated synthesis, respectively google.com. This protocol involves 10 chemical transformations with three crystallization and a single chromatographic purification, yielding 16-23% depending on the nucleoside identity google.com.

The development of new α-L-threose nucleoside phosphonates via regioselectively protected this compound intermediates is also a significant area of derivatization nih.govnih.gov. Key intermediates, such as 2-O-benzoyl-L-threonolactone and 1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranose, have been functionalized to synthesize 2′-deoxy-2′-fluoro- and 3′-C-ethynyl this compound 3′-O-phosphonate nucleosides nih.gov. These intermediates are crucial for the synthesis of novel this compound-based nucleoside analogues, TNA phosphoramidites, and TNA triphosphates nih.gov.

The yields for the scalable synthesis of TNA nucleosides vary depending on the specific nucleoside:

NucleosideOverall Yield (%)
Adenine (A)16-23
Cytosine (C)16-23
Guanine (G)16-23
Thymine (T)16-23

Preparation of Threofuranosyl Nucleosides

The preparation of threofuranosyl nucleosides, the fundamental units of TNA, typically involves a multi-step synthetic route starting from L-ascorbic acid wpmucdn.comwpmucdn.comresearchgate.netescholarship.org. A common approach begins with the oxidative cleavage of L-ascorbic acid in the presence of hydrogen peroxide and calcium carbonate to produce the calcium salt of L-threonate wpmucdn.comacs.org. This intermediate is then converted to L-threonolactone through acidification and intramolecular lactonization using a Dowex cation exchange resin wpmucdn.comacs.org.

Further steps involve the derivatization of L-threonolactone to form the protected threofuranosyl sugar. For instance, a one-pot lactonization and in situ benzoylation can yield 2,3-di-O-benzoyl-L-threonolactone. Subsequent reduction with diisobutylaluminium hydride (DIBAL-H) furnishes the corresponding 2,3-di-O-benzoylated lactol, which is then acetylated to give 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose wpmucdn.com. This acetylated threofuranose derivative serves as a key intermediate for preparing various threofuranosyl nucleosides (e.g., for cytosine, guanine, thymine, and diaminopurine) through Vorbrüggen-Hilbert-Johnson glycosylation wpmucdn.comnih.gov. For adenine, a different benzoylated lactol, 1,2,3-tri-O-benzoyl-L-threofuranose, is utilized wpmucdn.com.

The synthesis of guanosine (B1672433) nucleosides can be challenging due to the formation of both N9 and N7 regioisomers, requiring careful separation to obtain the desired N9 isomer tandfonline.com. An optimized strategy involves using commercially available 2-amino-6-chloropurine (B14584), which, after Vorbrüggen glycosylation and subsequent conversion steps (e.g., NaNO2/DMSO/hydrolysis), efficiently yields the N9 regioisomer of guanosine nucleoside tandfonline.com.

Synthesis of this compound Nucleic Acid (TNA) Monomers

TNA, an artificial genetic polymer, replaces the natural five-carbon ribose sugar of RNA with a four-carbon threose sugar synoligo.comwikipedia.orgbiosyn.com. The phosphate (B84403) backbone in TNA connects at the 2′ to 3′-carbon, unlike the conventional 3′- to 5′-linkage in DNA and RNA synoligo.com. The synthesis of TNA monomers, specifically phosphoramidites and nucleoside triphosphates, is critical for constructing TNA oligonucleotides wikipedia.org.

Key improvements in these protocols include optimizing the conversion of L-ascorbic acid to L-threonolactone to minimize cost and labor wpmucdn.comacs.org. For example, modifications to the purification protocol of calcium L-threonate and L-threonolactone have enabled the generation of large quantities of highly pure intermediates in a shorter timeframe wpmucdn.comacs.org. The N-glycosylation step, which attaches the nucleobase to the threofuranose sugar, has also been optimized, with yields ranging from 64-70% for most nucleosides, though adenine nucleoside may have a slightly lower yield (43.5%) wpmucdn.comacs.org.

The table below summarizes typical yields for TNA nucleoside synthesis based on an optimized protocol:

NucleosideOverall Yield (%) wpmucdn.comacs.org
Adenine43.5
Cytosine64-70
Guanine64-70
Thymine64-70

Phosphoramidite Synthesis: Threofuranosyl nucleosides are converted into their corresponding dimethoxytrityl (DMTr)-protected phosphoramidite nucleosides in several steps wpmucdn.comnih.gov. This involves protecting the 5′-hydroxyl group with a DMTr group and then phosphitylating the 3′-hydroxyl group to form the phosphoramidite wpmucdn.comsynoligo.com. For guanosine TNA phosphoramidites, an improved synthesis route using 2-amino-6-chloropurine as a commercially accessible nucleobase has been reported tandfonline.com. This strategy avoids the challenges associated with using a bulky diphenylcarbamoyl (DPC) protecting group, which can lead to lower coupling efficiency during solid-phase synthesis tandfonline.com. Studies have shown that less bulky acetyl-protected guanosine TNA phosphoramidites exhibit higher coupling efficiency compared to DPC-protected ones tandfonline.com.

Nucleoside Triphosphate Synthesis: TNA nucleoside triphosphates (tNTPs) are synthesized from suitably protected threofuranosyl nucleosides, often in a single-pot reaction wpmucdn.com. The synthetic strategy for tNTP construction is commonly based on P(III)-chemistry, where an activated nucleoside phosphite (B83602) triester reacts with pyrophosphate to form a cyclic metaphosphite intermediate, which is then oxidized and hydrolyzed to yield the desired nucleoside triphosphate wpmucdn.com. These triphosphates are then purified by techniques such as ion-exchange and HPLC chromatography wpmucdn.com. For example, (α-L-threofuranosyl)thymine-3′-triphosphate can be obtained in approximately 20% yield wpmucdn.com. More recently, 3′-amino-TNA nucleosides have been shown to be phosphorylated directly in water under mild conditions using cyclic trimetaphosphate, forming nucleoside triphosphates in a manner not feasible for canonical nucleosides nih.govresearchgate.net.

TNA oligonucleotides are primarily constructed using automated solid-phase synthesis, a method widely employed for synthesizing DNA and RNA oligonucleotides wpmucdn.comsynoligo.comwikipedia.orgnih.govatdbio.com. This process typically utilizes phosphoramidite monomers and a standard DNA synthesizer wpmucdn.comnih.gov. The synthesis occurs on a solid support, such as controlled pore glass (CPG), which allows for efficient washing away of impurities and excess reagents after each step, making the process amenable to automation synoligo.comatdbio.comgoogle.com.

The solid-phase synthesis of TNA oligonucleotides involves a series of repetitive cycles, including detritylation, coupling, capping, and oxidation atdbio.com. To ensure high purity and yield, particularly for TNA, the frequency of de-blocking and coupling reactions may be increased, along with extending the reaction time in each synthesis cycle synoligo.com. After synthesis, protecting groups are removed (e.g., by treating with aqueous ammonium (B1175870) hydroxide), and the crude oligonucleotides are purified using methods like C18 reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) synoligo.comtandfonline.comoup.com. Purity and molecular weight are often confirmed by techniques such as MALDI-TOF MS synoligo.comtandfonline.com.

Research has shown that the coupling efficiency of TNA phosphoramidites can be influenced by the protecting groups used. For instance, less bulky acetyl-protected guanosine TNA phosphoramidites have demonstrated higher coupling efficiency compared to those with a bulky diphenylcarbamoyl (DPC) group, leading to improved yields in solid-phase synthesis of TNA oligonucleotides tandfonline.com.

Iv. Biochemical Roles and Metabolic Pathways Involving L Threose

L-Threose in Biological Systems

This compound, a four-carbon monosaccharide, is present in various biological systems, typically in trace quantities. Its detection can be challenging, but the presence of its reduced form, L-threitol, serves as an indicator of its metabolic involvement. For example, analysis of human lenses has confirmed the presence of L-threitol at concentrations of 3.4 ± 0.8 micrograms per lens, signifying that this compound is a naturally occurring compound within this tissue.

This compound and Ascorbate Metabolism

This compound is a well-documented degradation product of L-ascorbic acid (vitamin C). This conversion is particularly significant under physiological conditions (pH 7.0) and in the presence of oxygen. The breakdown of ascorbic acid to this compound is not a direct conversion but proceeds through several intermediates. Ascorbic acid is first oxidized to dehydro-L-ascorbic acid, which is then converted to 2,3-diketo-L-gulonic acid. researchgate.net Studies have shown that 2,3-diketo-L-gulonic acid is the primary direct precursor, yielding this compound at a higher rate and in greater amounts than either L-ascorbic acid or dehydro-L-ascorbic acid. researchgate.net While oxygen is required for the initial oxidation of ascorbic acid, the subsequent degradation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid to this compound can proceed without it. researchgate.net

PrecursorOxygen Requirement for Threose FormationRelative Rate of Threose Formation
L-Ascorbic AcidRequiredSlowest
Dehydro-L-ascorbic AcidNot RequiredIntermediate
2,3-diketo-L-gulonic AcidNot RequiredFastest
Table 1. Formation of this compound from Ascorbic Acid and its Intermediates.

Under conditions of oxidative stress, the degradation of ascorbic acid is accelerated, leading to an increased formation of its catabolites, including L-threonate (the oxidized form of this compound). The catabolism of ascorbic acid can proceed via cleavage between carbons 2 and 3, which yields L-threonate (a C4 fragment) and oxalate (a C2 fragment). nih.gov This degradation pathway can be initiated by reactive oxygen species (ROS). For instance, in the presence of hydrogen peroxide (H2O2), dehydroascorbic acid, the oxidized form of vitamin C, yields oxalyl L-threonate and free oxalate. researchgate.net Furthermore, several steps within the ascorbic acid degradation pathway have the potential to generate peroxide, which can contribute to oxidative bursts, creating a feedback loop that further drives the breakdown of ascorbic acid and the subsequent production of L-threonate. researchgate.netnih.gov

Enzymatic Transformations of this compound

This compound can be enzymatically converted to its corresponding sugar alcohol, L-threitol, by the enzyme aldose reductase. This enzyme, part of the polyol pathway, is an NADPH-dependent oxidoreductase that reduces various aldehydes, including monosaccharides. wjgnet.com Studies have demonstrated that aldose reductase present in lens tissue can effectively use this compound as a substrate. This reaction is considered a detoxification pathway, as this compound possesses a reactive aldehyde group capable of glycating proteins, which can alter their function.

Research on rat lens aldose reductase, both in crude homogenates and after purification, has identified this compound as a substrate. researchgate.net The specificity of this enzymatic reaction was confirmed by its inhibition with well-known aldose reductase inhibitors. researchgate.net Similar activity has been confirmed with human recombinant aldose reductase and in extracts from human lens cortex and nucleus. This enzymatic reduction of this compound to L-threitol is rapid and inhibitable by sorbinil.

Enzyme SourceSubstrateKinetic Parameter (Km)Inhibitors
Rat Lens Aldose ReductaseThis compound7.1 x 10-4 MSorbinil, Quercetin
Table 2. Kinetic Data for Aldose Reductase with this compound.

Aldose Reductase Activity with this compound as Substrate

This compound in General Metabolic Processes

Beyond its direct conversion to L-threitol, this compound is implicated in broader metabolic responses to environmental stress and is an integral part of specific metabolic pathways.

Recent metabolomic studies have shed light on the adaptation strategies of evergreen trees to cold temperatures. In an investigation of five evergreen tree species, this compound was identified as one of three carbohydrate metabolites that were commonly downregulated as temperatures decreased. mdpi.com The relative levels of this compound peaked in the summer and subsequently declined with the onset of lower temperatures, suggesting a seasonal dynamic in its metabolism as part of the trees' adaptation to cold. mdpi.com This downregulation may be part of a broader metabolic reprogramming where the accumulation of other osmoprotectants, such as certain amino acids and other soluble sugars, is prioritized to enhance freezing tolerance. nih.govaloki.hu

Tree Species StudiedMetabolite Change with Decreasing TemperatureObserved Seasonal Pattern
Picea meyeriDownregulationPeak in summer, decline in colder months
Juniperus sabinaDownregulationPeak in summer, decline in colder months
Pinus tabuliformisDownregulationPeak in summer, decline in colder months
Ammopiptanthus mongolicusDownregulationPeak in summer, decline in colder months
Buxus sinica var. parvifoliaDownregulationPeak in summer, decline in colder months

This compound is a known degradation product of L-ascorbic acid (Vitamin C). nih.gov The ascorbate-aldarate metabolism pathway includes the catabolism of ascorbate, which can proceed through different routes. One such route involves the cleavage of the ascorbate molecule to yield oxalate and a four-carbon fragment, L-threonate. nih.gov The formation of this compound occurs during the degradation of dehydroascorbic acid, the oxidized form of ascorbate. While the complete enzymatic pathway for the subsequent metabolism of this compound in plants is still under investigation, its origin from ascorbate degradation firmly places it within the ascorbate-aldarate metabolic network. nih.gov

PathwayPrecursorKey Intermediate/ProductSignificance
Ascorbate-Aldarate MetabolismL-Ascorbic Acid (Vitamin C)This compoundDegradation product of a key antioxidant

V. L Threose in Prebiotic Chemistry and the Origin of Life

Threose Nucleic Acid (TNA) as a Pre-RNA Candidate

The "RNA world hypothesis" posits that RNA, capable of both storing genetic information and catalyzing reactions, predated DNA and proteins as the central molecules of early life harvard.eduasu.eduscielo.brplos.orgwikipedia.org. However, the chemical complexity of RNA and challenges in its prebiotic synthesis have led to the exploration of simpler nucleic acid alternatives, known as Xeno Nucleic Acids (XNAs), as potential predecessors in a "pre-RNA world" harvard.eduasu.edulabxchange.org. TNA is a leading candidate in this regard.

Threose Nucleic Acid (TNA) is an artificial genetic polymer where the natural five-carbon sugar, ribose (found in RNA), or deoxyribose (found in DNA), is replaced by an unnatural four-carbon sugar, L-threose nih.govwikipedia.org. This concept was pioneered by Albert Eschenmoser and his colleagues as part of a comprehensive effort to understand the chemical origins of RNA wikipedia.orgnasa.gov.

The complexity of DNA suggests it could not have spontaneously appeared, leading to the theory that it evolved from simpler forms, with RNA being a proposed predecessor nasa.gov. However, RNA itself is also quite complex, prompting the search for even simpler ancestral molecules like TNA nasa.gov. TNA has emerged as a significant candidate for an RNA progenitor due to its remarkable properties harvard.eduasu.edunih.govnasa.govnih.gov.

A crucial attribute supporting TNA's role as a pre-RNA candidate is its ability to form stable Watson-Crick double helices not only with itself (TNA/TNA) but also with complementary strands of RNA (TNA/RNA) and DNA (TNA/DNA) asu.edunih.govwikipedia.orgnasa.govresearchgate.netresearchgate.netnih.govbasepairbio.com. This capacity for informational cross-pairing is considered a fundamental requirement for any system proposed as an ancestor to RNA, as it provides a plausible mechanism for the transfer of genetic information between successive genetic systems harvard.edunasa.govasu.edu.

While TNA has a backbone repeat unit that is one atom shorter than DNA and RNA, it can still adopt stable antiparallel Watson-Crick duplex structures nih.govresearchgate.netbasepairbio.com. Solution Nuclear Magnetic Resonance (NMR) studies indicate that duplex formation in both self-pairing and cross-pairing modes occurs through an A-like helical geometry, which is templated by a rigid TNA backbone researchgate.netnih.gov. Interestingly, TNA homoduplexes exhibit greater hydrolytic stability compared to RNA, showing stability comparable to DNA researchgate.net. Research also suggests that TNA can fold into complex, functional shapes, including those capable of ligand binding and catalysis, a prerequisite for any primordial genetic polymer harvard.eduasu.edubasepairbio.com. Furthermore, TNA is notably refractory to nuclease digestion, a characteristic that differentiates it from natural DNA and RNA and could have offered a stability advantage in early Earth environments wikipedia.orgnih.gov.

The following table summarizes key comparative features of TNA, RNA, and DNA:

FeatureTNARNADNA
Sugar Component This compound (4-carbon)Ribose (5-carbon)Deoxyribose (5-carbon)
Backbone Linkage 3'→2' phosphodiester wikipedia.orgbiosyn.com3'→5' phosphodiester biosyn.com3'→5' phosphodiester biosyn.com
Backbone Length One atom shorter than RNA/DNA nih.govresearchgate.netnih.govStandard (6-atom repeat) nih.govStandard (6-atom repeat) nih.gov
Base Pairing TNA, RNA, DNA asu.edunih.govwikipedia.orgnasa.govresearchgate.netresearchgate.netnih.govbasepairbio.comRNA, DNA nasa.govDNA, RNA nasa.gov
Duplex Stability Stable homoduplexes (TNA/TNA) and heteroduplexes (TNA/RNA, TNA/DNA) nih.govnasa.govresearchgate.netStable homoduplexes (RNA/RNA) and heteroduplexes (RNA/DNA) nasa.govStable homoduplexes (DNA/DNA) and heteroduplexes (DNA/RNA) nasa.gov
Hydrolytic Stability More stable than RNA, comparable to DNA researchgate.netLess stable than DNA researchgate.netMore stable than RNA researchgate.net
Nuclease Resistance Refractory to nuclease digestion wikipedia.orgnih.govSusceptible to nuclease digestion wikipedia.orgSusceptible to nuclease digestion wikipedia.org
Structural Flexibility Rigid backbone nih.govresearchgate.netnih.govFlexible, can form complex tertiary structures libretexts.orgRigid double helix libretexts.org
Prebiotic Formation Easier formation from simple precursors asu.edunasa.govnih.govresearchgate.netresearchgate.netMore complex synthesis nasa.govnih.govMore complex synthesis

The chemical simplicity of threose and its potential for easier formation under early Earth conditions are key arguments for TNA's prebiotic relevance. Threose, a four-carbon sugar, is known to form more readily than ribose under nonbiological conditions nasa.gov. Its synthesis can occur through the aldol (B89426) condensation of two molecules of glycolaldehyde (B1209225), a simpler pathway compared to the sequential reactions required for ribose formation nih.govresearchgate.netresearchgate.net. This reduced complexity in formation is a significant advantage in a prebiotic scenario where complex molecules would have been challenging to synthesize spontaneously nasa.gov.

Furthermore, prebiotically plausible pathways for producing threo-nucleotides, the building blocks of TNA, have been proposed nih.gov. It is suggested that the prebiotic synthesis of ribonucleotides would likely have been accompanied by the formation of noncanonical nucleotides, including threo-nucleotides nih.gov. In the chaotic and diverse chemical environments of early Earth, mineral surfaces could have played a crucial role by concentrating precursor compounds, templating reactions, and catalyzing the formation of early biopolymers mdpi.com. These factors collectively support the notion that threose and, consequently, TNA, could have been more readily available and formed under the conditions prevalent on the primitive Earth.

The "RNA world hypothesis" proposes that RNA served as both the genetic material and the primary catalyst in early life, preceding DNA and proteins harvard.eduasu.eduscielo.brplos.orgwikipedia.org. However, the inherent chemical complexity of RNA and the difficulties in demonstrating its spontaneous synthesis under plausible prebiotic conditions have led to the consideration of a "pre-RNA world," where simpler genetic polymers might have existed harvard.eduasu.edulabxchange.org. In this context, TNA is a compelling candidate.

TNA's ability to exchange genetic information with RNA, demonstrated through its capacity for Watson-Crick base pairing with RNA strands, provides a plausible mechanism for how information could have been transferred from a pre-RNA system to the RNA world harvard.eduasu.edu. This suggests that TNA could have acted as an intermediate molecule, bridging the gap between simpler prebiotic chemistry and the more complex RNA world scielo.brnih.gov.

Moreover, for any molecule to be a viable genetic polymer in a pre-RNA world, it would need to possess not only informational storage capabilities but also the capacity to fold into functional structures, such as those capable of ligand binding and catalysis harvard.edubasepairbio.com. Research has shown that TNA can indeed fold into such complex shapes, further strengthening its potential role as an RNA progenitor harvard.eduasu.edubasepairbio.com. The "Stem Life" framework, a broader perspective on abiogenesis, suggests that the ancestral lineage of extant life likely emerged within a diverse "prebiosphere" that included many other complex prebiotic chemical systems, potentially including TNA systems, which co-existed and influenced the path to life as we know it nih.gov.

Oligonucleotide Formation and Replication in TNA Systems

For TNA to have played a significant role in early life, its ability to form oligonucleotides and undergo replication is paramount. Research has explored these fundamental properties, particularly its base pairing attributes and the mechanisms by which TNA strands can be formed and copied.

A defining characteristic of TNA that underpins its potential as an ancestral genetic polymer is its robust base pairing capability. TNA is capable of forming stable antiparallel Watson-Crick duplex structures with itself, leading to TNA/TNA homoduplexes nih.govwikipedia.orgnasa.govresearchgate.netresearchgate.netnih.govbasepairbio.com. Beyond self-pairing, TNA also forms stable heteroduplexes with complementary strands of natural nucleic acids, including DNA (TNA/DNA) and RNA (TNA/RNA) asu.edunih.govwikipedia.orgnasa.govresearchgate.netresearchgate.netnih.govbasepairbio.com. This cross-pairing ability is a critical requirement for any proposed RNA ancestor, as it implies a mechanism for information transfer between different genetic systems asu.edunasa.govsciencedaily.com.

Solution NMR studies have revealed that the formation of these duplexes, whether self-pairing or cross-pairing, typically occurs through an A-like helical geometry, which is templated by the rigid backbone of TNA researchgate.netnih.gov. Despite TNA's backbone being one atom shorter than that of DNA or RNA, it can still accommodate Watson-Crick base pairing researchgate.netbasepairbio.com.

The replication of TNA systems has also been investigated. Through polymerase engineering efforts, scientists have identified TNA polymerases capable of copying genetic information back and forth between DNA and TNA wikipedia.orgnih.gov. This process can mimic RNA replication, where TNA is reverse transcribed into DNA, the DNA is then amplified using polymerase chain reaction (PCR), and subsequently forward transcribed back into TNA wikipedia.org. Studies involving human DNA polymerase η have shown its capacity to insert and extend nucleotides opposite a TNA-modified template strand osti.gov. However, research also indicates that the primer extension by multiple sequential threo-nucleotide monomers might be less efficient compared to ribonucleotides, potentially due to slower intermediate formation and greater distances between the attacking and phosphate (B84403) atoms nih.gov. Nevertheless, a single threo-nucleotide at the end of an RNA primer or in an RNA template results in only a modest decrease in the rate of primer extension, suggesting that TNA can be accommodated within existing nucleic acid structures with minimal disruption nih.gov.

Stability and Degradation of TNA under Prebiotic Conditions

Acid-Mediated Degradation Studies of TNA

Comparison of Stability with DNA and RNA

Threose Nucleic Acid (TNA) exhibits remarkable stability compared to natural deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), particularly under challenging environmental conditions. Studies have demonstrated that TNA is significantly more resistant to acid-mediated degradation than both DNA and RNA when exposed to acidic conditions and elevated temperatures (e.g., pH 3.3 at 90°C). nih.govdntb.gov.uaoup.comresearchgate.net

This enhanced chemical stability is quantitatively reflected in their respective half-life values under such conditions. For instance, DNA shows a half-life of approximately 10.9 minutes, while RNA has a half-life of about 40.8 minutes. In stark contrast, TNA maintains its integrity much longer, exhibiting a half-life of 6.3 hours, indicating its superior resilience to degradation. oup.comresearchgate.net

Beyond chemical degradation, TNA also demonstrates a profound resistance to enzymatic digestion. Unlike DNA and RNA, TNA is completely refractory to nuclease activity. wikipedia.org This nuclease resistance is a critical advantage, as TNA has been shown to remain undigested even after seven days of incubation in the presence of human serum or human liver microsomes, and it is stable against snake venom phosphodiesterase, a highly active 3' exonuclease. researchgate.netescholarship.org The higher chemical stability and fewer reactive groups in TNA, compared to DNA and RNA, contribute to fewer undesirable side reactions, which is crucial for faithful information copying. chinesechemsoc.org

The thermostability of TNA:DNA duplexes is influenced by their purine (B94841) content. Duplexes with a high purine content in the TNA strand exhibit greater stability than analogous DNA:DNA or RNA:DNA duplexes of the same sequence, often adopting an A-form conformation similar to RNA:RNA. Conversely, TNA:DNA duplexes with low TNA purine content tend to be less stable, with melting temperatures (Tm) often 5°C lower than their DNA:DNA and RNA:DNA counterparts, and adopt a B-form conformation resembling DNA:DNA. researchgate.netnih.govacs.org

The following table summarizes the comparative stability of TNA, DNA, and RNA under specific acidic and high-temperature conditions:

Nucleic Acid TypeHalf-life (pH 3.3, 90°C) oup.comresearchgate.netNuclease Resistance researchgate.netwikipedia.orgescholarship.orgChemical Stability chinesechemsoc.org
DNA10.9 minutesLow (susceptible)Lower
RNA40.8 minutesLow (susceptible)Lower
TNA6.3 hoursHigh (refractory)Higher
Mechanism of Depurination and Strand Cleavage in TNA

The exceptional resistance of TNA to degradation, particularly under acidic conditions, is attributed to a distinct mechanism involving depurination and subsequent strand cleavage. TNA's resilience in low pH environments stems from a significantly slower rate of depurination. nih.govdntb.gov.uaresearchgate.net

Depurination is the process where a purine base (adenine or guanine) is cleaved from the sugar-phosphate backbone, leading to an abasic site. In TNA, this slower rate of depurination is primarily caused by the inductive effect of its unique 2′-phosphodiester linkage. nih.govdntb.gov.uaresearchgate.netresearchgate.net The position of this phosphodiester group plays a key role in destabilizing the formation of the oxocarbenium intermediate, which is a crucial, high-energy species involved in the depurination and subsequent strand cleavage pathways in nucleic acids. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Further mechanistic studies indicate that depurination is the rate-limiting step in the acid-mediated degradation of TNA. nih.gov Following depurination, strand cleavage in TNA occurs through a β-elimination reaction involving the 2′-phosphodiester linkage. nih.govdntb.gov.uaresearchgate.netresearchgate.net This mechanism differs from that observed in DNA, where strand cleavage typically proceeds via β-elimination of the 3′-phosphodiester linkage. nih.gov This difference in the cleavage mechanism further underscores the unique chemical properties conferred by the threose sugar and its specific phosphodiester connectivity.

Influence of 2',3'-Phosphodiester Linkage on Stability

The distinctive stability of TNA is profoundly influenced by its characteristic 2′,3′-phosphodiester backbone linkage. Unlike the 3′,5′-phosphodiester bonds found in natural DNA and RNA, TNA features vicinal 2′,3′-phosphodiester bonds connecting adjacent threofuranosyl nucleosides. oup.comresearchgate.netescholarship.org

This specific linkage is a primary reason for TNA's remarkable resistance to nuclease digestion, making it recalcitrant to nucleolytic enzymes. oup.comresearchgate.netescholarship.org Moreover, the position of the 2′-phosphodiester linkage is a critical factor in TNA's enhanced stability against acid-mediated degradation. nih.govdntb.gov.uaoup.comresearchgate.netresearchgate.net It effectively destabilizes the formation of the oxocarbenium ion intermediate, which is an unstable species that facilitates depurination and subsequent strand cleavage in other nucleic acids. nih.govdntb.gov.uaoup.comresearchgate.netresearchgate.net

Support for the importance of the phosphodiester group's position comes from observations of similar stabilizing effects in other modified nucleic acids, such as 2′,5′-linked DNA and 2′-O-methoxy-RNA. nih.govdntb.gov.uaoup.comresearchgate.netresearchgate.net These parallels suggest a general principle where the precise location of the phosphodiester linkage significantly impacts the chemical stability of the nucleic acid backbone. Furthermore, the quasi-diaxial nature of the 2′-3′-phosphodiester link in TNA efficiently accommodates the shortened five-atom internucleotide distance, allowing for the stable formation of duplexes, tertiary structures, and even quadruplexes. acs.org This structural tolerance, combined with its inherent chemical and enzymatic stability, positions TNA as a compelling candidate for an early genetic polymer in the context of the origin of life.

Vi. Advanced Research Applications of L Threose Derivatives

α-L-Threose Nucleic Acids (TNAs) in Biotechnology and Medicine

α-L-Threose Nucleic Acids (TNAs) represent an important class of synthetic genetic polymers, or Xeno Nucleic Acids (XNAs), due to their capacity for efficient base pairing with both DNA and RNA counterparts nih.gov. The modified backbone of TNA, which is refractory to nuclease digestion, makes it a highly promising nucleic acid analog for a diverse range of therapeutic and diagnostic applications nih.gov. Beyond their structural stability, TNAs exhibit high biocompatibility and are non-toxic within living cellular systems wikipedia.org. A notable advantage is their ability to readily enter various cell lines without the need for transfection agents, overcoming a common hurdle in nucleic acid delivery wikipedia.org. Furthermore, TNA demonstrates significantly enhanced enzymatic resistance when compared to conventional antisense oligonucleotides, reinforcing its potential for robust biological applications wikipedia.org. The chemical simplicity of α-L-threose nucleic acid and its capacity to exchange genetic information with RNA have also garnered substantial interest, leading to theoretical considerations of TNA as a potential RNA ancestor wikipedia.org.

Therapeutic Applications of TNA

The unique properties of TNA have opened new avenues for therapeutic interventions. TNA-based therapies are broadly categorized into those utilizing therapeutic nucleotides and nucleosides, therapeutic oligonucleotides, and therapeutic polynucleotides wikidata.org. TNA is particularly promising for RNA therapeutics that involve gene silencing technologies nih.gov. Its enhanced stability and versatility are paving the way for advanced therapeutic applications, including targeted drug delivery mpg.dersc.org.

Research into TNA derivatives extends to the development of TNA aptamers, which are biologically stable molecules capable of binding to specific small molecules and protein targets nih.govrsc.org. These aptamers hold potential for the targeted control of cellular mechanisms rsc.org. Additionally, the exploration of TNA enzymes, or "threozymes," which can catalyze chemical reactions, further broadens the therapeutic landscape of L-Threose derivatives nih.gov. The inherent high biological stability of TNA, especially when compared to other nucleic acid systems capable of Darwinian evolution, positions it as a strong candidate for the development of next-generation therapeutic aptamers nih.gov.

Gene Silencing and Antisense Oligonucleotides

TNA polymers have demonstrated the ability to effectively suppress gene expression within living biological environments wikipedia.org. Sequence-specific TNA macromolecules exhibit strong affinity and high specificity for their complementary RNA targets wikipedia.org. For instance, the efficacy of TNA as an antisense agent was initially showcased through its ability to inhibit Green Fluorescent Protein (GFP) gene expression in HeLa and HEK293 cell lines wikipedia.org. This research characterized sequence-controlled TNA as a functional biomaterial and a valuable alternative to traditional antisense oligonucleotides such as peptide nucleic acids, phosphorodiamidate morpholino oligomers, and locked nucleic acids, primarily due to its superior enzymatic resistance wikipedia.org. TNA has been specifically evaluated in model systems for antisense technology nih.gov.

More recent studies have highlighted a TNA-mediated antisense approach for targeting therapeutic Akt genes, particularly in the context of Triple-Negative Breast Cancer (TNBC) therapy. Two novel TNA strands, anti-Akt2 and anti-Akt3, have been designed and synthesized to specifically target Akt2 and Akt3 messenger RNAs (mRNAs). These targeted TNAs have shown effectiveness in inhibiting the expression of their respective target mRNA and protein in both 2D and 3D TNBC cell models. Furthermore, when administered to TNBC-bearing animals in conjunction with lipid nanoparticles, these anti-Akt TNAs led to reduced tumor sizes and decreased target protein expression compared to control groups. The silencing of the corresponding Akt genes also promoted apoptotic responses in TNBC and suppressed tumor cell proliferation in vivo. In another advanced application, threose nucleic acid (TNA) termini have been incorporated into chemically evolved nucleolytic DNA enzymes (DNAzymes) for in vivo RNA silencing, leveraging TNA's inherent nuclease resistance.

Table 1: Comparison of TNA with Traditional Antisense Oligonucleotides (ASOs)

Featureα-L-Threose Nucleic Acids (TNA)Traditional Antisense Oligonucleotides (ASOs)
Enzymatic ResistanceMuch stronger wikipedia.orgSusceptible to nuclease degradation wikipedia.org
BiocompatibilityHighly biocompatible wikipedia.orgVariable, can face issues wikidata.org
Cellular UptakeReadily enters cells without transfection agents wikipedia.orgOften requires transfection agents
Specificity and AffinityStrong affinity and specificity to complementary RNA targets wikipedia.orgCan face off-target effects wikidata.org
Cost-effectivenessPromising as a cost-effective platformVariable, can be costly
Antitumor Activity (e.g., Targeting BcL-2)

Synthetic α-L-threose nucleic acid (TNA) polymers have been specifically designed to target anti-apoptotic proteins, such as Bcl-2, which play a critical role in the development and progression of various tumors. Research indicates that anti-Bcl-2 TNA significantly suppresses the expression of target mRNA and protein in cancerous cells. This targeted suppression translates into demonstrable antitumor activity in carcinoma xenografts, resulting in the inhibition of tumor cell growth and the induction of tumor cell death.

Given its favorable properties, including good biocompatibility, very low toxicity, excellent specificity, and strong binding affinity toward complementary target RNAs, TNA is considered a valuable new biomaterial and an effective alternative to conventional antisense oligonucleotides, such as locked nucleic acids, morpholino oligomers, and peptide nucleic acids, in the realm of antisense therapy for cancer. Companies like TNA Therapeutics Inc. are actively developing TNA-based drug candidates, such as TNAT-101, an oral agent designed to inhibit BCL3. The objective of TNAT-101 is to reduce and, in many instances, prevent further metastasis, thereby enhancing the immune system's capacity to combat cancer and making tumors more responsive to a broad spectrum of oncology treatments. TNAT-101 has also demonstrated synergistic effects when combined with immune checkpoint inhibitors. It is anticipated that these TNA-based polymeric systems will significantly contribute to antisense cancer therapy and find practical application in the near future.

Drug Development and Therapeutic Agents

The inherent stability and versatility of TNA are pivotal in advancing its role in drug development, particularly for targeted therapeutic applications mpg.dersc.org. TNA is actively being explored for the creation of novel aptamers, which are short nucleic acid sequences capable of precisely controlling cellular mechanisms rsc.org. The exceptional biological stability of TNA positions it as a robust candidate for the development of next-generation therapeutic aptamers nih.gov.

Companies are focusing on TNA for the development of potential treatments across a range of tumor types. The aim is to create best-in-class small molecules that offer significant patient benefits, including inducing tumor regressions, synergizing with existing standard-of-care treatments, and impacting metastasis. The TNA system presents a promising platform for cancer treatment due to its remarkable enzymatic resistance, the availability of inexpensive synthetic reagents, and simplified production procedures, making it a cost-effective and scalable option. This positions TNA-based polymeric systems for a significant role in the clinical development of effective antisense materials.

Diagnostic Applications of TNA

Beyond therapeutics, TNA's unique characteristics make it a highly promising nucleic acid analog for diagnostic applications nih.gov. Its inherent nuclease resistance is a key advantage in this field nih.gov. TNA can be employed in various diagnostic contexts, including the detection of viral proteins or specific biomarkers mpg.dersc.org. TNA-based probes are particularly useful for molecular detection. The utility of TNA in diagnostics is further underscored by its excellent resistance to acid degradation, high stability during room temperature storage, low cytotoxicity, and efficient uptake by various cell lines without the need for carriers. These attributes collectively make TNA an attractive candidate for a wide array of biomedical and diagnostic applications.

Real-time miRNA Detection and Imaging

A significant advancement in TNA's diagnostic utility is the development of TNA-based probes for the real-time monitoring and imaging of microRNA (miRNA) levels within living cells. These sophisticated probes are engineered using a fluorophore-labeled TNA reporter strand that partially hybridizes with a quencher-labeled TNA oligonucleotide. This quencher-labeled strand is specifically designed to be antisense to a target RNA transcript, ensuring that in its native state, the fluorophore's signal is effectively quenched.

Upon the introduction of target RNA, the antisense capture sequence of the TNA probe binds to the target transcripts, forming longer and thermodynamically more stable duplexes. This binding event displaces the reporter strand from the quencher, resulting in a distinct "turning-on" of fluorescence. The intensity of this fluorescence enhancement is quantitatively related to the expression level of the target RNA, allowing for precise measurement.

TNA probes exhibit high specificity and selectivity toward target miRNAs, demonstrating the capability to distinguish even one to two base mismatches in the target RNA. Compared to traditional DNA probes, TNA probes offer superior nuclease stability, enhanced thermal stability, and exceptional storage capabilities, making them suitable for long-term cellular studies. Furthermore, these probes are efficiently taken up by living cells with negligible cytotoxicity, enabling dynamic detection of target miRNAs and the differentiation of distinct target miRNA expression levels across various cell lines. This technology allows for the in situ detection and imaging of a wide range of oncogenic miRNAs that are overexpressed in various human cancers, simply by modifying the sequences of the TNA recognition strand. This work highlights the potential of TNA as a foundational component for constructing biocompatible probes for miRNA detection, offering valuable alternative molecular reagents for miRNA-related diagnostics.

Table 2: Key Advantages of TNA Probes for miRNA Detection

FeatureAdvantage of TNA ProbesReference
Nuclease StabilityFavorable nuclease stability compared to DNA probes
Thermal StabilityEnhanced thermal stability
Storage AbilityExceptional for long-term cellular studies
Specificity & SelectivityHighly specific, distinguishes 1-2 base mismatches
Cellular UptakeEfficiently taken up by living cells with negligible cytotoxicity
Dynamic MonitoringApplicable for dynamic real-time monitoring of target miRNAs
Sequence LimitationNo sequence limitation compared to PNA or LNA-based probes

Biocompatibility and Biosafety Studies of TNAThreose nucleic acid (TNA), an artificial genetic polymer where the natural ribose sugar is replaced by a four-carbon threose sugar, has demonstrated favorable biocompatibility and biosafety profiles, making it a promising candidate for biomedical applicationsebi.ac.ukresearchgate.netmpg.defrontiersin.orgscbt.com. Studies have shown that synthetic TNAs exhibit excellent biological stability and low cytotoxicityebi.ac.ukfrontiersin.orgnih.gov. For instance, negligible cytotoxicity was observed in cell lines such as HEK 293, MCF-7, U87, and MDA-MB-468, with cell viability maintained above 95% even after incubation with high TNA concentrations for up to 24 hoursebi.ac.uk.

In vivo biosafety assessments in Balb/c mice indicate that TNAs can be safely administered intravenously ebi.ac.ukfrontiersin.org. Following administration, most TNAs were found to distribute to the kidneys, where they are expected to be excreted through the renal filtration system ebi.ac.ukfrontiersin.org. Importantly, accumulation of TNAs in the kidneys did not induce pathological changes or acute structural and functional damage in the renal systems ebi.ac.ukfrontiersin.org. These findings underscore TNA's potential as a safe and effective nucleic acid-based therapeutic agent for practical biological applications ebi.ac.ukfrontiersin.org.

Cellular Uptake and BiodistributionTNA oligonucleotides have shown the ability to penetrate and accumulate inside living cells without the need for external transfection agents, despite their inherent negative chargeebi.ac.uknih.govcdghub.comnih.gov. The efficiency and pattern of TNA cellular uptake can vary across different cell linesebi.ac.uk. Research has indicated that U87, MCF-7, and MDA-MB-468 cells exhibit substantially higher cellular uptake efficiency of TNAs compared to HEK 293, HeLa, and MDA-MB-231 cellsebi.ac.uk. Time-dependent cellular uptake kinetics of TNAs have also been observed, for example, in MCF-7 cellsebi.ac.uk.

In three-dimensional (3D) multicellular tumor spheroids, which mimic the in vivo tumor microenvironment, TNAs demonstrated efficient penetration throughout the spheroid, dependent on incubation time and concentration, particularly in smaller spheroids ebi.ac.ukfrontiersin.org. While the precise mechanisms of uptake are not fully elucidated, endocytosis is recognized as a major pathway, often involving clathrin- or caveolin-mediated processes rsc.org. However, studies using inhibitors suggest that other mechanisms, such as macropinocytosis and the CLIC/GEEC pathway, may also contribute to TNA internalization rsc.org. A significant observation is that a majority of TNAs were found to be trapped within endosomes inside cells ebi.ac.uk.

Chemical Biology ApplicationsTNA holds considerable potential in chemical biology due to its advantageous properties, including chemical simplicity, high binding specificity towards DNA and RNA, capacity for tertiary structure folding, and excellent biological stabilityebi.ac.ukmpg.decapes.gov.br. These attributes position TNA as a versatile tool in various biomedical applicationsebi.ac.ukcapes.gov.br.

Expanding Nucleic Acid DiversityEfforts to expand the chemical diversity of TNA beyond the canonical natural bases are crucial for developing TNA polymers with enhanced physicochemical propertiesnih.govnih.govacs.org. This expansion can be achieved through the incorporation of novel bases, hydrophobic isosteres, and chemically modified nucleoside triphosphatesacs.org. For instance, 5-alkynyl-modified α-L-threofuranosyl uridine (B1682114) triphosphates have been successfully utilized as substrates for TNA polymerase, demonstrating a versatile approach to increasing TNA's chemical diversitynih.govacs.org.

Research has also explored the enzymatic incorporation of modified nucleotide building blocks by XNA-compatible polymerases, leading to the successful enzymatic synthesis of TPT3-modified TNA dntb.gov.ua. This advancement contributes to the expansion of the genetic alphabet of TNA, termed exTNA, which opens new avenues for the selection and evolution of nuclease-resistant, high-affinity aptamers with increased chemical diversity dntb.gov.ua. A fluorescent cytidine (B196190) TNA triphosphate analogue (tCfTP) has been synthesized, maintaining Watson-Crick base pairing with guanine (B1146940) and introducing new physicochemical properties like fluorescence, thereby improving TNA synthesis capabilities nih.gov.

Enzyme Engineering for TNASignificant progress has been made in engineering enzymes to facilitate the synthesis and manipulation of TNA, overcoming challenges associated with its non-natural backboneresearchgate.netmpg.de. Polymerase engineering has led to the identification of TNA polymerases capable of copying genetic information bidirectionally between DNA and TNAresearchgate.net. This process mimics natural nucleic acid replication, involving the reverse transcription of TNA into DNA, subsequent amplification of the DNA via polymerase chain reaction (PCR), and then forward transcription back into TNAresearchgate.net. This enzymatic capability is fundamental for the in vitro selection of biologically stable TNA aptamersresearchgate.net.

A notable achievement is the engineering of a new enzyme, designated 10-92, which efficiently and faithfully synthesizes TNA. This 10-92 TNA polymerase is instrumental in advancing the development of future TNA-based therapeutics and significantly narrows the performance gap between natural and artificial enzyme systems. The enzyme was developed through homologous recombination and iterative cycles of directed evolution, leading to polymerase variants with enhanced activity comparable to natural enzymes. Furthermore, certain natural DNA polymerases, such as Bst DNA polymerase, have been shown to function as XNA reverse transcriptases for TNA. Terminal deoxynucleotide transferase (TdT) can also catalyze untemplated TNA synthesis, yielding DNA-TNA chimeras that are resistant to exonuclease digestion capes.gov.br. Beyond replication, engineered TNA enzymes, or "threozymes," have been demonstrated to catalyze specific chemical reactions, including RNA cleavage researchgate.netcapes.gov.br.

This compound in the Synthesis of Complex Carbohydrates and Glycoconjugatesthis compound serves as a valuable chiral building block in the synthesis of complex carbohydrates and glycoconjugatesnih.gov. As a four-carbon aldose, it is a key intermediate in the Kiliani-Fischer sugar synthesis, a method for chain extension of monosaccharides. This process allows for the systematic construction of longer-chain sugars.

For instance, by repeating the sequence of cyanohydrin formation, reduction/hydrolysis, and diastereomer separation on tetrose aldehydes like this compound, it is possible to synthesize five-carbon sugars (aldopentoses) such as xylose and lyxose. The stereochemical configuration of this compound dictates the resulting stereochemistry in the extended carbohydrate chains. Furthermore, specific derivatives of this compound, such as 4-O-Benzyl-2,3-O-isopropylidene-L-threose, have been prepared and utilized as intermediates for the stereoselective addition of various nucleophiles, leading to the formation of diverse L-sugar derivatives. These synthetic capabilities highlight this compound's importance in creating a wide array of carbohydrate structures.

This compound in Research Related to GlycoproteinsResearch involving this compound in relation to glycoproteins primarily focuses on its role in non-enzymatic protein modification, specifically through the Maillard reaction (glycation). This compound is recognized as a significant degradation product of ascorbic acid (vitamin C)nih.govresearchgate.netnih.gov. Studies have shown that this compound possesses a notable ability to glycate and crosslink proteins in vitronih.govresearchgate.netnih.gov. This non-enzymatic glycation process can lead to the formation of highly crosslinked protein structures, often accompanied by brown pigmentation and characteristic fluorescencenih.govresearchgate.net.

This phenomenon is particularly relevant in the context of aging and diabetes, where similar protein modifications are observed, especially in long-lived proteins like those found in the ocular lens nih.govresearchgate.netmpg.de. A specific glycation end-product, formyl threosyl pyrrole (B145914) (FTP), has been identified and characterized as a result of the condensation of the epsilon-amino group of lysine (B10760008) with two molecules of this compound nih.gov. The formation of FTP occurs rapidly in incubations of threose and lysine nih.gov. A sensitive assay for FTP quantification in proteins has been developed, which can serve as a marker to assess ascorbate-mediated protein glycation and modifications in conditions such as aging and diabetes nih.gov. While aldose reductase in lens tissue can reduce this compound to L-threitol, this enzymatic activity does not entirely prevent the glycation of lens proteins by this compound mpg.denih.gov.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing α-L-threose nucleic acid (TNA) in vitro, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Optimal synthesis involves selecting precursors (e.g., threose-2,3-cyclic phosphate), controlling pH (6.5–7.5), and using enzymatic or chemical ligation. Analytical techniques like NMR spectroscopy (to confirm sugar ring configuration) and mass spectrometry (to verify backbone connectivity) are critical for assessing purity and structural fidelity. Reaction temperature (20–37°C) and solvent polarity significantly impact polymerization efficiency .

Q. How can researchers validate the structural stability of TNA compared to natural DNA or RNA under varying physiological conditions?

  • Methodological Answer : Conduct thermal denaturation assays (measuring TmT_m values) and circular dichroism spectroscopy to compare helical stability. Use molecular dynamics simulations to model backbone flexibility under ionic strength gradients (e.g., 0.1–1.0 M NaCl). Contrast results with natural nucleic acids to identify stability thresholds for biomedical applications .

Advanced Research Questions

Q. What experimental strategies address contradictions in TNA’s replication fidelity across different polymerase systems?

  • Methodological Answer : Employ directed evolution of engineered polymerases (e.g., Kod-RI) to optimize TNA templating. Compare error rates using deep sequencing of replicated TNA strands. Validate findings with single-molecule fluorescence resonance energy transfer (smFRET) to track real-time polymerization accuracy. Discrepancies may arise from polymerase processivity or sugar-phosphate backbone steric hindrance .

Q. How can researchers systematically evaluate TNA’s biocompatibility and immunogenicity for in vivo therapeutic delivery?

  • Methodological Answer : Design murine models to assess immune response (e.g., cytokine profiling via ELISA). Use fluorescence-activated cell sorting (FACS) to track cellular uptake in target tissues. Pair with toxicity assays (e.g., lactate dehydrogenase release) and biodistribution studies (radiolabeled TNA). Address variability by standardizing nanoparticle encapsulation protocols .

Research Design & Data Analysis

Q. What frameworks (e.g., PICO) are suitable for formulating hypothesis-driven research questions in TNA functional studies?

  • Methodological Answer : Apply PICO to structure questions:

  • Population : Specific cell lines (e.g., HEK293) or enzymatic systems.
  • Intervention : TNA-mediated gene silencing or aptamer binding.
  • Comparison : Natural siRNA or DNA aptamers.
  • Outcome : Quantify gene expression (qRT-PCR) or binding affinity (SPR). This framework ensures testable hypotheses and reduces confounding variables .

Q. How should researchers resolve discrepancies in TNA thermodynamic data reported across independent studies?

  • Methodological Answer : Perform meta-analysis of published ΔG\Delta G values, stratifying by buffer conditions (e.g., Mg2+^{2+} concentration) and sequence context. Validate via isothermal titration calorimetry (ITC) under standardized protocols. Discrepancies often stem from divergent salt concentrations or mismatched complementary strands .

Ethical & Procedural Considerations

Q. What ethical safeguards are necessary when using TNA in human-derived biospecimens?

  • Methodological Answer : Adhere to IRB protocols for informed consent, emphasizing risks of genetic data re-identification. Anonymize specimens using double-coding systems and restrict access to encrypted databases. For in vitro studies, document biosafety levels (BSL-2+) for TNA-modified viral vectors .

Literature & Data Reproducibility

Q. What strategies ensure comprehensive literature reviews for identifying gaps in TNA’s chemical biology applications?

  • Methodological Answer : Use systematic search strings in PubMed/Scopus (e.g., "TNA AND (synthesis OR aptamer) NOT mass production"). Screen patents via Google Patents for technical insights. Cross-reference citations in seminal papers (e.g., Chaput et al., 2012) to map knowledge evolution. Prioritize studies with open-access datasets for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.